molecular formula C3H7ClMg B094875 Magnesium, chloro(1-methylethyl)- CAS No. 1068-55-9

Magnesium, chloro(1-methylethyl)-

Cat. No.: B094875
CAS No.: 1068-55-9
M. Wt: 102.84 g/mol
InChI Key: IUYHWZFSGMZEOG-UHFFFAOYSA-M
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Description

Magnesium, chloro(1-methylethyl)- is a useful research compound. Its molecular formula is C3H7ClMg and its molecular weight is 102.84 g/mol. The purity is usually 95%.
The exact mass of the compound Magnesium, chloro(1-methylethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Magnesium, chloro(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium, chloro(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Isopropylmagnesium Chloride, also known as Chloro(1-methylethyl)magnesium or Magnesium, chloro(1-methylethyl)-, is a highly reactive organomagnesium compound . This article aims to provide a comprehensive understanding of its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

Isopropylmagnesium Chloride primarily targets organic compounds with reactive functional groups, such as carbonyl groups in aldehydes, ketones, and esters . It acts as a nucleophile, facilitating the formation of new carbon-carbon bonds .

Mode of Action

Isopropylmagnesium Chloride, a Grignard reagent, interacts with its targets through nucleophilic addition . It donates its electron pair to an electrophilic carbon in the carbonyl group, forming a new carbon-carbon bond . This reaction is fundamental to many organic synthesis processes, including the formation of alcohols, carboxylic acids, and others .

Biochemical Pathways

The primary biochemical pathway involving Isopropylmagnesium Chloride is the Grignard reaction . In this process, the reagent adds to a carbonyl group, leading to the formation of a tertiary alcohol after the addition of water . This reaction is a cornerstone in organic chemistry, enabling the synthesis of complex molecules from simpler precursors .

Pharmacokinetics

It is typically used in a laboratory setting for chemical synthesis . Its reactivity and sensitivity to moisture necessitate careful handling and storage .

Result of Action

The primary result of Isopropylmagnesium Chloride’s action is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including alcohols, carboxylic acids, and more . The compound’s high reactivity and nucleophilic nature make it a valuable tool in organic synthesis .

Action Environment

The action of Isopropylmagnesium Chloride is highly sensitive to its environment. It is moisture-sensitive and can react violently with water, producing heat and flammable gases . Therefore, it is typically used in anhydrous conditions and under an inert atmosphere .

Properties

IUPAC Name

magnesium;propane;chloride
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InChI

InChI=1S/C3H7.ClH.Mg/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
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InChI Key

IUYHWZFSGMZEOG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[CH-]C.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H7ClMg
Source PubChem
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DSSTOX Substance ID

DTXSID6061444
Record name Magnesium, chloro(1-methylethyl)-
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Molecular Weight

102.84 g/mol
Source PubChem
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Physical Description

Liquid, 1 Molar solution in tetrahydrofuran: Liquid; [Alfa Aesar MSDS]
Record name Magnesium, chloro(1-methylethyl)-
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Record name Chloro(1-methylethyl)magnesium
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CAS No.

1068-55-9
Record name Chloroisopropylmagnesium
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Record name Magnesium, chloro(1-methylethyl)-
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Record name Magnesium, chloro(1-methylethyl)-
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Record name Chloro(1-methylethyl)magnesium
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Record name CHLOROISOPROPYLMAGNESIUM
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Customer
Q & A

Q1: What is the molecular formula and weight of isopropylmagnesium chloride?

A1: The molecular formula of isopropylmagnesium chloride is C3H7ClMg, and its molecular weight is 102.82 g/mol [].

Q2: Is there any spectroscopic data available for isopropylmagnesium chloride?

A2: While specific spectroscopic data wasn't provided in the research papers, isopropylmagnesium chloride is commonly characterized using 1H NMR and 13C NMR spectroscopy [, ].

Q3: What is the typical solvent used for reactions involving isopropylmagnesium chloride?

A3: Isopropylmagnesium chloride is typically prepared and used as a solution in tetrahydrofuran (THF). It is miscible with most organic solvents [].

Q4: How does isopropylmagnesium chloride react with water and oxygen?

A4: Isopropylmagnesium chloride reacts vigorously with water and oxygen, evolving flammable gases. It's crucial to handle it under an inert atmosphere to prevent decomposition [].

Q5: What are some common applications of isopropylmagnesium chloride in organic synthesis?

A5: Isopropylmagnesium chloride is widely used for:

  • Halogen-magnesium exchange reactions: It can selectively exchange bromine or iodine atoms in aromatic and heteroaromatic compounds with magnesium, even in the presence of sensitive functional groups like esters and cyano groups [, , , ].
  • Nucleophilic addition reactions: It can add to carbonyl groups in aldehydes, ketones, and esters, leading to the formation of alcohols [, , , ].
  • Generation of other organometallic reagents: It serves as a precursor for generating magnesium alkylidene carbenoids, which are valuable intermediates for synthesizing alkynes and allenes [, , , ].

Q6: Can you provide an example of how isopropylmagnesium chloride facilitates regioselective synthesis?

A6: In the synthesis of 2-substituted 5-bromobenzoic acids, isopropylmagnesium chloride selectively exchanges with the bromine atom at the 2-position of 3-substituted 1,2-dibromoarenes, highlighting its regioselectivity in halogen-metal exchange reactions [].

Q7: How does isopropylmagnesium chloride contribute to the synthesis of complex natural products?

A7: Isopropylmagnesium chloride played a crucial role in the total asymmetric synthesis of sclerophytin A and B, demonstrating its applicability in synthesizing complex natural products with multiple stereocenters [].

Q8: Can isopropylmagnesium chloride be used in the synthesis of polymers?

A8: Yes, it is used in the polymerization of thiophene derivatives to produce polythiophenes, which are important conjugated polymers with applications in organic electronics [, ].

Q9: How is the stability of isopropylmagnesium chloride affected by different conditions?

A9: Isopropylmagnesium chloride is highly reactive and decomposes rapidly upon exposure to air and moisture. It should be stored and handled under an inert atmosphere, ideally in a dry, oxygen-free environment [, ].

Q10: Are there any formulation strategies to improve its stability?

A10: Research suggests the use of bis[2-(N,N-dimethylamino)ethyl] ether as an additive to stabilize isopropylmagnesium chloride and prevent unwanted side reactions, particularly with substrates containing sensitive functional groups [, ].

Q11: What are the safety hazards associated with isopropylmagnesium chloride?

A11: Isopropylmagnesium chloride is highly flammable and reacts violently with water, releasing flammable gases. It can cause severe skin and eye burns upon contact. It's crucial to handle it with extreme caution, wearing appropriate personal protective equipment and working in a well-ventilated area [, ].

Q12: What are some key SHE regulations to consider when working with isopropylmagnesium chloride?

A12: Handling isopropylmagnesium chloride necessitates strict adherence to safety protocols:

    Q13: How is computational chemistry employed in research involving isopropylmagnesium chloride?

    A13: While the provided papers don't extensively cover computational studies, DFT calculations were used to investigate the mechanism of the Fritsch–Buttenberg–Wiechell rearrangement involving magnesium alkylidene carbenoids derived from isopropylmagnesium chloride [].

    Q14: Are there any alternative reagents to isopropylmagnesium chloride for specific reactions?

    A14: Yes, depending on the specific transformation, other organometallic reagents like butyllithium, ethylmagnesium bromide, or organocopper reagents might be considered. The choice often depends on factors like reactivity, selectivity, and functional group tolerance. For instance, in some cases, lithium dichloro(1-methylethyl)magnesate (iPrMgCl⋅LiCl complex) can be used for halogen-magnesium exchange reactions [].

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